molecular formula C17H27NO B2723711 N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide CAS No. 215715-81-4

N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2723711
CAS No.: 215715-81-4
M. Wt: 261.409
InChI Key: XQBLPQFXPOMCNT-UHFFFAOYSA-N
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Description

N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide (CAS 215715-81-4) is a sterically hindered amide compound of significant interest in advanced organic and medicinal chemistry research. Its robust molecular architecture features bulky isopropyl substituents at the ortho- positions of the phenyl ring and a tert-butyl (2,2-dimethyl) group on the amide carbonyl . This specific configuration creates substantial steric hindrance, which enhances the compound's thermal stability and resistance to hydrolysis, making it particularly suitable for applications requiring prolonged exposure to harsh conditions . The electron-rich aromatic core, combined with the steric protection, contributes to selective reactivity, which is valuable in catalytic processes and multi-step synthetic routes where minimizing side reactions is critical . Its well-defined structure and high purity ensure consistent performance as a key intermediate in pharmaceutical development and in the design of novel ligands for catalytic systems . The compound exhibits low solubility in polar solvents, thereby expanding its utility in non-aqueous systems for specialized research applications . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-11(2)13-9-8-10-14(12(3)4)15(13)18-16(19)17(5,6)7/h8-12H,1-7H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBLPQFXPOMCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity

The compound’s IUPAC name, N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide, reflects its branched architecture. Key identifiers include:

  • Molecular Formula : C₁₇H₂₇NO
  • Molecular Weight : 261.4 g/mol
  • SMILES : CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)(C)C

The steric bulk from the 2,6-diisopropylphenyl group and the pivalamide substituent significantly influences its reactivity, as demonstrated in its resistance to nucleophilic attack under standard conditions.

Synthetic Pathways

Direct Amidation of 2,6-Diisopropylaniline

The most straightforward route involves reacting 2,6-diisopropylaniline with pivaloyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve 2,6-diisopropylaniline (1.0 equiv) in dichloromethane (DCM) at 0°C.
  • Add pivaloyl chloride (1.2 equiv) dropwise, followed by triethylamine (2.0 equiv) to scavenge HCl.
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Key Parameters :

  • Yield : 68–72% (reported in analogous amidation reactions)
  • Purity : >95% (HPLC)

This method benefits from commercial availability of starting materials but requires careful control of stoichiometry to avoid over-acylation.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Data from purine syntheses highlight the role of high-boiling solvents:

Solvent Temperature (°C) Yield (%) Purity (%)
N,N-DMPA 90 45–50 90
1,4-Dioxane 90 38 85
DMF 90 <5 N/A

N,N-DMPA = N,N-dimethylpropanamide

The superior performance of N,N-dimethylpropanamide aligns with its dual role as solvent and participating reagent, stabilizing intermediates through hydrogen bonding.

Steric and Electronic Considerations

The compound’s synthesis is complicated by:

  • Steric Hindrance : Bulky substituents at the phenyl ring’s 2- and 6-positions slow nucleophilic attack at the amide carbonyl.
  • Electron Donation : The isopropyl groups increase electron density at the aniline nitrogen, reducing its reactivity toward electrophiles like pivaloyl chloride.

Strategies to mitigate these effects include:

  • Using excess acylating agents (1.5–2.0 equiv)
  • Employing high-dielectric solvents (e.g., DMF) to stabilize transition states

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 1.20–1.35 (m, 18H, isopropyl CH₃)
  • δ 3.10 (septet, 2H, isopropyl CH)
  • δ 6.70–7.10 (m, 3H, aromatic H)

IR (KBr) :

  • 3280 cm⁻¹ (N–H stretch)
  • 1645 cm⁻¹ (C=O amide I band)
  • 1550 cm⁻¹ (amide II band)

Comparative Analysis of Synthetic Routes

Parameter Direct Amidation Oxidative Coupling
Yield 68–72% 45–50%
Reaction Time 12 hours 24 hours
Scalability Easily scalable Limited by solvent
Byproducts Minimal Schiff base isomers

The direct amidation route offers practical advantages for gram-scale synthesis, while the oxidative method provides insights into mechanistic pathways.

Chemical Reactions Analysis

Types of Reactions

N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide has been investigated for its therapeutic properties, particularly in the context of enzyme inhibition and as a potential drug candidate. The compound's structure suggests it may interact with biological targets involved in various diseases.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes that are crucial in metabolic pathways. For instance, studies have shown its effectiveness against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in various pathogens .

Case Study
A study published in 2014 highlighted the synthesis and evaluation of derivatives of this compound as potential antiparasitic agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The derivatives exhibited promising activity, indicating that this compound could serve as a lead compound for further development .

Polymer Science

Nucleating Agent
The compound is also recognized for its utility as a nucleating agent in polymer formulations. It enhances the crystallization process in polymers, improving their thermal and mechanical properties.

  • Applications in Polymers : In patent US7790793B2, it was noted that compositions containing this compound can significantly improve the processing characteristics and end-use properties of synthetic polymers .
PropertyEffect of this compound
Crystallization RateIncreased
Thermal StabilityEnhanced
Mechanical StrengthImproved

Biochemical Research

Protein-Ligand Interactions
This compound has been utilized to study protein-ligand interactions, which are fundamental to understanding biochemical pathways and drug design.

  • Biological Activity Assessment : Research has shown that this compound can modulate cellular responses by interacting with specific receptors or enzymes involved in signal transduction pathways.

Case Study
A recent investigation into the neuroprotective effects of compounds similar to this compound demonstrated that they could mitigate calcium overload in neuronal cells under stress conditions. This suggests potential applications in treating neurodegenerative diseases .

Summary of Findings

The diverse applications of this compound span multiple fields including medicinal chemistry, polymer science, and biochemical research. Its ability to inhibit key enzymes makes it a candidate for therapeutic development, while its properties as a nucleating agent enhance polymer formulations.

Mechanism of Action

The mechanism of action of N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of aromatic amides with varying substituents on the phenyl ring and the acyl group. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison of N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide and Analogs

Compound Name (CAS Number) Core Structure Modifications Key Properties/Applications Reference
This compound 2,6-diisopropylphenyl + 2,2-dimethylpropanamide High steric bulk; potential use in ligand design
1-(2-Chlorophenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one; hydrochloride (1093679-87-8) Chlorophenyl + benzimidazole-pyrrolidinone scaffold Likely kinase inhibition (structural analogy to kinase inhibitors)
3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide (853311-43-0) Chlorophenyl-furan + propanamide linkage Antifungal/antibacterial activity (furan derivatives)
3-(5-(4-chlorophenyl)furan-2-yl)-N-(2-fluorophenyl)propanamide (853311-67-8) Fluorophenyl substitution Enhanced metabolic stability (fluorine effect)
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide (853311-61-2) Para-fluorophenyl substitution Improved solubility vs. ortho-fluoro analog

Key Findings from Structural Analysis

Steric Effects : The 2,6-diisopropylphenyl group in the target compound creates significant steric hindrance, reducing molecular flexibility compared to analogs with single substituents (e.g., 853311-43-0). This may limit its utility in flexible binding pockets but enhance selectivity in rigid receptors .

The absence of halogens in the target compound suggests lower polarity and differing pharmacokinetic profiles .

Biological Activity: Furan-containing analogs (e.g., 853311-43-0) exhibit antimicrobial properties, but the target compound’s lack of heteroaromatic systems may shift its activity toward non-antimicrobial applications, such as enzyme inhibition or material science .

Methodological Considerations in Structural Validation

For example:

  • SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, essential for distinguishing subtle steric differences in branched analogs .
  • Mercury’s packing similarity calculations can predict crystallinity trends between the target compound and its analogs, aiding in formulation studies .

Biological Activity

N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide, also known as a derivative of 2,6-diisopropylaniline, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H27NO. It features a unique structure characterized by two isopropyl groups attached to a phenyl ring and a dimethylpropanamide moiety. This configuration contributes to its stability and reactivity in biological systems.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Weight271.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-diisopropylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine. The process is conducted under anhydrous conditions to prevent hydrolysis.

Synthetic Route:

  • Dissolve 2,6-diisopropylaniline in anhydrous dichloromethane.
  • Add triethylamine as a base.
  • Slowly introduce 2,2-dimethylpropanoyl chloride while maintaining low temperatures (0-5°C).
  • Stir at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify via recrystallization or chromatography.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites on target proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition: Prevents substrate binding and catalysis.
  • Modulation of Signaling Pathways: Alters cellular responses by interacting with receptors.

Pharmacological Applications

Research indicates that this compound may have applications in various fields:

  • Anti-inflammatory Properties: Investigated for its potential to reduce inflammation.
  • Analgesic Effects: Explored for pain relief capabilities.
  • Enzyme Inhibition Studies: Used in research to understand protein-ligand interactions.

Case Studies

  • Study on Enzyme Inhibition:
    A study demonstrated that derivatives similar to this compound effectively inhibited neutral sphingomyelinase (nSMase) activity in vitro, showing potential for therapeutic use in neurodegenerative diseases .

    Table 2: Inhibition Potency of Related Compounds
    Compound NameIC50 (nM)
    DPTIP30
    N-[2,6-di(propan-2-yl)...Not specified
  • Pharmacokinetics Study:
    A pharmacokinetic study indicated that modifications to the compound's structure could enhance its bioavailability and brain penetration, which are critical for developing effective treatments for central nervous system disorders .

Q & A

Q. What strategies validate target engagement in vivo?

  • Workflow :

Radiolabel the compound with 14^{14}C at the carbonyl carbon.

Administer to animal models and quantify tissue distribution via scintillation counting.

Correlate pharmacokinetic (AUC, Cmax_{\text{max}}) and pharmacodynamic (target occupancy) data .

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